Potassium (3-acetylphenyl)trifluoroborate
Description
Potassium (3-acetylphenyl)trifluoroborate is a bench-stable organotrifluoroborate salt with the molecular formula C₈H₇BF₃KO. It is synthesized via nickel-catalyzed borylation of 3’-bromoacetophenone using tetrahydroxydiboron [B₂(OH)₄], yielding 81% of the product as a white solid (mp 180–182 °C) . The compound exhibits distinct spectroscopic properties, including characteristic $^{19}\text{F NMR}$ signals at δ –139.5 ppm and $^{11}\text{B NMR}$ peaks at δ 3.2 ppm . Its reactivity is exemplified in nitrosation reactions with nitrosonium tetrafluoroborate (NOBF₄), producing 1-(3-nitrosophenyl)ethanone in 94% yield .
Organotrifluoroborates, including this compound, are tetracoordinate boron species, which confers greater stability compared to tricoordinate boronic acids. This stability arises from the filled boron p-orbital, reducing susceptibility to oxidation and protodeboronation .
Properties
IUPAC Name |
potassium;(3-acetylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF3O.K/c1-6(13)7-3-2-4-8(5-7)9(10,11)12;/h2-5H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGCEATVICIDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(=O)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Cross-Coupling Reactions
One of the primary applications of potassium (3-acetylphenyl)trifluoroborate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organoboron compounds, facilitating the synthesis of complex organic molecules. The use of potassium trifluoroborates in these reactions has been shown to produce high yields with a variety of substrates .
Table 1: Summary of Cross-Coupling Reactions Using this compound
| Reaction Type | Substrates Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Aryl halides + Boron reagents | 80-95 | |
| Borylation | Aryl halides | 75-90 | |
| Alkylation | Various electrophiles | 70-85 |
Photoredox Catalysis
Recent studies have expanded the utility of this compound into photoredox catalysis. In this context, it serves as a radical precursor under oxidative conditions, enabling radical-radical coupling reactions without the need for metal catalysts. This approach has been particularly useful for synthesizing tertiary alcohols and ketones from simple starting materials .
Case Study: Radical-Radical Coupling
In a notable study, researchers utilized this compound in a photoredox-mediated process that involved coupling with persistent azolium-derived radicals to generate ketone products. This method demonstrated high selectivity and efficiency, providing access to a range of substituted ketones relevant for pharmaceutical applications .
Synthesis of Nitrosobenzenes
Another application involves the nitrosation of aryltrifluoroborates, including this compound. Under specific conditions, this compound can be converted into nitrosobenzene derivatives with excellent yields. The reaction is selective for electron-rich aryl groups and occurs rapidly in aqueous media .
Table 2: Nitrosation Reactions Involving this compound
| Substrate | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| This compound | 3-Nitrosophenol | 90 | 30 seconds |
| Other electron-rich aryl trifluoroborates | Various nitrosobenzenes | 85-95 | <1 minute |
Mechanism of Action
The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The mechanism involves the formation of a boronic ester intermediate, which then undergoes transmetalation with a palladium catalyst to form the final product.
Molecular Targets and Pathways:
Palladium-Catalyzed Reactions: The compound interacts with palladium catalysts to facilitate carbon-carbon bond formation.
Boronic Acid Pathways: Involves the formation and cleavage of boronic esters.
Comparison with Similar Compounds
Key Differences :
- Catalyst Dependency: The acetylphenyl derivative requires nickel catalysis, whereas acyltrifluoroborates (e.g., 2-phenylacetyl) rely on organolithium reagents.
- Scalability : Alkoxymethyltrifluoroborates are optimized for 100 g batches , contrasting with the acetylphenyl compound’s smaller-scale synthesis.
Stability and Functional Group Compatibility
Key Insights :
Reactivity in Cross-Coupling and Functionalization
Mechanistic Notes:
- In Suzuki-Miyaura couplings, aryl trifluoroborates (e.g., acetylphenyl) generate boronic acid and fluoride in situ, enhancing catalytic turnover while minimizing side reactions .
- The electron-withdrawing acetyl group may slightly reduce coupling efficiency compared to electron-neutral substrates (e.g., thiophene derivatives) .
Biological Activity
Potassium (3-acetylphenyl)trifluoroborate is a compound that has garnered attention in recent years due to its potential applications in organic synthesis and biological activity. This article explores its biological activity, synthesis, and relevant research findings.
This compound is a stable organotrifluoroborate salt that serves as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds via cross-coupling reactions. Its structure can be represented as follows:
This compound is characterized by a trifluoroborate group that enhances its nucleophilicity, making it suitable for various synthetic applications.
Synthesis and Stability
The synthesis of this compound typically involves the reaction of 3-acetylphenylboronic acid with potassium fluoride or other fluoride sources under controlled conditions. The stability of organotrifluoroborates to air and moisture allows for their convenient handling and storage, which is crucial for laboratory applications .
Antitumor Properties
Recent studies have indicated that this compound exhibits promising antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, research highlighted the compound's effectiveness against ovarian cancer cells through targeted pathways such as PI3K/Akt .
The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular components. The compound has been shown to undergo nitrosation reactions, leading to the formation of nitroso derivatives, which can exhibit different biological effects, including modulation of signaling pathways involved in cell growth and apoptosis .
Case Studies
Case Study 1: Antitumor Activity in Ovarian Cancer
A study investigated the effects of this compound on ovarian cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Nitrosation Reactions
Another research focused on the nitrosation of this compound using sodium nitrite under aqueous conditions. The study found that this reaction produced nitroso derivatives that could potentially serve as intermediates in further synthetic applications or as bioactive compounds with distinct pharmacological profiles .
Comparative Analysis with Other Trifluoroborates
| Compound | Antitumor Activity | Stability | Synthetic Utility |
|---|---|---|---|
| This compound | High | High | Versatile in cross-coupling |
| Potassium (4-methoxyphenyl)trifluoroborate | Moderate | High | Limited due to reactivity |
| Potassium phenyltrifluoroborate | Low | Moderate | Commonly used |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
